5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, characterized by a fused bicyclic core with a pyrazole ring and a pyrazine-derived lactam. The substituents include a 3-chlorophenyl group on the oxazole ring and a phenyl group at position 2 of the pyrazole.
Properties
IUPAC Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2/c1-15-20(25-22(30-15)17-8-5-9-18(24)12-17)14-27-10-11-28-21(23(27)29)13-19(26-28)16-6-3-2-4-7-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOSFQGNMVCTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, a compound with the CAS number 1359215-32-9, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.9 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN4O2 |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 1359215-32-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its agonist activity at the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.
Binding Affinity
Research indicates that the compound exhibits significant binding affinity to PPARα, with an EC50 value of approximately 46 nM in HepG2 cells, indicating its potency as an agonist . This suggests potential therapeutic applications in conditions related to lipid metabolism disorders.
Anticancer Properties
Preliminary studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The specific effects of 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one on various cancer cell lines remain to be fully elucidated but warrant further investigation.
Anti-inflammatory Effects
In addition to its role in lipid metabolism, the compound may also possess anti-inflammatory properties. The modulation of PPARα activity can lead to decreased expression of pro-inflammatory cytokines, which is beneficial in inflammatory diseases.
Case Studies and Research Findings
- Study on PPARα Activation :
- Potential in Metabolic Disorders :
- Anticancer Activity :
Scientific Research Applications
The compound belongs to the class of pyrazolo[1,5-a]pyrazines , which are known for their diverse pharmacological properties. The presence of the oxazole moiety enhances its bioactivity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating bacterial infections .
Anticancer Potential
The structural characteristics of this compound suggest it may inhibit key enzymes involved in cancer cell proliferation. Pyrazolo derivatives have been reported to interact with protein kinases, which are critical targets in cancer therapy. Molecular docking studies have shown promising interactions between similar compounds and cancer-related proteins, indicating a potential role in anticancer drug development .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazolo compounds, 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one was tested against multiple bacterial strains. The results indicated a notable reduction in bacterial growth, confirming its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of pyrazolo derivatives similar to this compound. In vitro assays demonstrated that these compounds inhibited the proliferation of human cancer cell lines, suggesting that modifications to the structure could enhance their efficacy as anticancer drugs .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Computational and Analytical Data
- Noncovalent Interactions: NCI plots () may reveal steric repulsion between the methyloxazole and phenyl groups, influencing conformational stability.
Q & A
Q. What are the key synthetic pathways for preparing 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions:
- Step 1 : Formation of oxazole and pyrazolo[1,5-a]pyrazine intermediates via cyclization reactions (e.g., using chlorinated aromatic precursors and methoxy-substituted phenols).
- Step 2 : Coupling intermediates via alkylation or nucleophilic substitution under controlled temperatures (60–100°C) and inert atmospheres (N₂/Ar).
- Step 3 : Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Optimization : Use design of experiments (DoE) to vary solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and reaction time, followed by HPLC monitoring .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 7.1–8.3 ppm) and heterocyclic methyl groups (δ 2.1–2.5 ppm). Deuterated DMSO or CDCl₃ is preferred for solubility .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 422.9 (C₂₁H₂₀ClN₄O₂) .
- HPLC-PDA : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .
Q. How do solubility and stability profiles impact experimental design for in vitro assays?
- Solubility : Test in DMSO (primary stock) and dilute in aqueous buffers (e.g., PBS with 0.1% Tween-80 for colloidal stability). Poor solubility in polar solvents may require sonication .
- Stability : Conduct accelerated degradation studies (pH 1–13, 40°C) with LC-MS to identify hydrolytic or oxidative degradation products (e.g., oxazole ring cleavage) .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action (MoA) in anticancer or anti-inflammatory contexts?
- Target Identification : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen 100+ kinases. Prioritize hits (IC₅₀ < 1 µM) for validation via ITC or SPR binding assays .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines (e.g., A549 or THP-1) to map signaling pathways (e.g., autophagy modulation via LC3-II accumulation) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Substitution Patterns : Systematically replace the 3-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Use molecular docking (AutoDock Vina) to predict binding affinity changes .
- Bioisosteric Replacement : Swap the oxazole ring with 1,2,4-oxadiazole or thiazole to enhance metabolic stability. Compare IC₅₀ values in cytotoxicity assays .
Q. How should contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?
- Experimental Replication : Standardize assay conditions (cell passage number, serum concentration, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Computational Validation : Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity discrepancies. Verify using molecular dynamics simulations (GROMACS) .
Q. What methodologies are effective for studying the compound’s pharmacokinetics (PK) in preclinical models?
- ADME Profiling :
- Microsomal Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
- In Vivo PK : Administer IV/PO doses in rodents; collect plasma at 0–24h for non-compartmental analysis (WinNonlin) .
Q. How can computational chemistry tools enhance experimental workflows?
- Docking Studies : Predict binding poses in ATP-binding pockets (e.g., PI3Kγ) using Glide or MOE. Validate with mutagenesis (e.g., K833A in kinase domains) .
- ADMET Prediction : Use SwissADME or ADMETlab to forecast BBB permeability, CYP inhibition, and hERG liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
